N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound is synthesized through a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is formed by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) , followed by the addition of 4-aminoacetophenone . Next, a Claisen–Schmidt reaction occurs between this intermediate and piperonal , using potassium hydroxide (KOH) as a catalyst in ethanol under ultrasonic irradiation .
- Chalcones , including this compound, belong to the flavonoid family and exhibit diverse pharmacological activities:
- Quinoline derivatives, like this compound, are known for their biological activities:
- The intermediate compound N-(4-acetylphenyl)quinoline-3-carboxamide has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors .
- Other compounds with similar structural features, such as [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine , have been synthesized and evaluated for their antioxidant activity .
- Additionally, 1-benzo[1,3]dioxol-5-yl-indoles containing 3-N-fused heteroaryl moieties have been designed and tested for anticancer activity .
Synthesis and Structure
Pharmacological Activities
Quinoline Derivatives
HDAC Inhibition
Related Compounds
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity .
Mode of Action
It’s worth noting that the 1,3-benzodioxole ring system is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity .
Biochemical Pathways
Compounds with similar structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Result of Action
Compounds with similar structures have shown to cause cell cycle arrest at the s phase and induced apoptosis in certain cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-10-16(17(11(2)26-10)27(22,23)20-13-4-5-13)18(21)19-8-12-3-6-14-15(7-12)25-9-24-14/h3,6-7,13,20H,4-5,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQKTLMUCNYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC2CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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